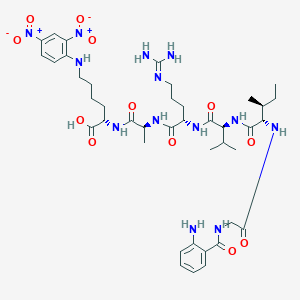
1-(Trifluoromethyl)-3,4-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trifluoromethyl)-3,4-dihydroisoquinoline is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and bioavailability, making it a valuable scaffold for drug development and other applications .
準備方法
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)-3,4-dihydroisoquinoline can be synthesized through various methods. One notable approach involves the copper-catalyzed reaction of isoquinoline-N-oxide with Togni reagent, which proceeds under mild conditions and yields the desired product efficiently . Another method includes the silver-catalyzed reaction of 2-alkynylaryl aldimine with trimethyl(trifluoromethyl)silane .
Industrial Production Methods: Industrial production of this compound typically involves scalable and environmentally friendly processes. A unified flow strategy using cesium fluoride as the primary fluorine source has been developed to facilitate the rapid generation of trifluoromethyl-containing compounds .
化学反応の分析
Types of Reactions: 1-(Trifluoromethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, organolithium, and Grignard reagents are employed under various conditions.
Major Products: The major products formed from these reactions include trifluoromethylated derivatives, N-oxides, and reduced isoquinolines .
科学的研究の応用
1-(Trifluoromethyl)-3,4-dihydroisoquinoline has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(Trifluoromethyl)-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to increased bioavailability and efficacy. The compound’s effects are mediated through its binding to specific receptors and enzymes, modulating their activity and resulting in the desired biological outcomes .
類似化合物との比較
- 1-(Trifluoromethyl)isoquinoline
- 1-(Trifluoromethyl)-1,2-dihydroisoquinoline
- 4-Fluoroisoquinoline
Comparison: 1-(Trifluoromethyl)-3,4-dihydroisoquinoline stands out due to its unique combination of the trifluoromethyl group and the dihydroisoquinoline scaffold. This combination imparts distinct physicochemical properties, such as higher lipophilicity and metabolic stability, compared to its analogs .
特性
IUPAC Name |
1-(trifluoromethyl)-3,4-dihydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c11-10(12,13)9-8-4-2-1-3-7(8)5-6-14-9/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFSDNWSLTUMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Benzo[b]thiophen-3-ylmagnesium bromide](/img/structure/B6307881.png)
